1-(Chloromethyl)-2-ethoxybenzene

Descripción

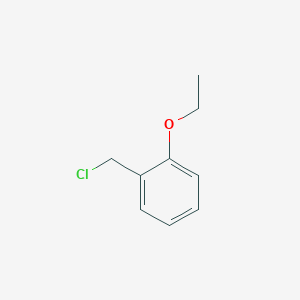

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOJICBHLWIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368890 | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60906-78-7 | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloromethyl 2 Ethoxybenzene

Direct Chloromethylation of Ethoxybenzene Derivatives

Direct chloromethylation methods introduce the -CH₂Cl group onto the aromatic ring in a single step. These reactions typically proceed via electrophilic aromatic substitution, where the ethoxy group directs the substitution to the ortho and para positions.

The reaction of ethoxybenzene with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, is a classic method for chloromethylation known as the Blanc reaction. wikipedia.org The ethoxy group, being an activating group, directs the incoming electrophile primarily to the ortho and para positions.

The mechanism involves the protonation of formaldehyde by the strong acid, which makes the carbonyl carbon highly electrophilic. wikipedia.org The electron-rich ethoxybenzene ring then attacks the activated formaldehyde. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride by hydrogen chloride. wikipedia.org The electrophile is thought to be a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or a chlorocarbenium cation (ClCH₂⁺). wikipedia.org

A general representation of this electrophilic aromatic substitution is the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the departure of a proton to restore the aromaticity of the ring. dalalinstitute.com

Table 1: Reaction Parameters for Direct Chloromethylation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| Ethoxybenzene | Formaldehyde, HCl | Zinc Chloride | Acidic | 1-(Chloromethyl)-2-ethoxybenzene & 1-(Chloromethyl)-4-ethoxybenzene (B1598079) | Variable | wikipedia.org |

| 1,4-dichloro-2-ethoxybenzene | Paraformaldehyde, HCl | - | Reflux | 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene | 94.2% | google.com |

An alternative to the formaldehyde/HCl system is the use of more potent chloromethylating agents in a Friedel-Crafts alkylation reaction. thermofisher.com A common reagent for this purpose is chloromethyl methyl ether (CH₃OCH₂Cl), often used with a Lewis acid catalyst. wikipedia.org

The mechanism is similar to the classic Friedel-Crafts alkylation, where the Lewis acid assists in generating a highly electrophilic species from the chloromethylating agent. libretexts.org This electrophile is then attacked by the nucleophilic aromatic ring of ethoxybenzene. libretexts.org One of the challenges with Friedel-Crafts alkylation is the potential for polyalkylation, as the product is often more reactive than the starting material. libretexts.orgyoutube.com However, this method can be effective, particularly under carefully controlled conditions. researchgate.net

The use of chloromethyl methyl ether can sometimes provide better results for deactivated substrates when used with sulfuric acid. wikipedia.org Various Lewis acids can be employed, including AlCl₃, FeCl₃, and ZnCl₂. thermofisher.com

Synthesis from Precursor Compounds

These methods involve the synthesis of a molecule that already contains the 2-ethoxyphenyl group and then converting a functional group into the desired chloromethyl group.

A common and effective method for the synthesis of this compound is the conversion of 2-ethoxybenzyl alcohol. chemsrc.com This transformation can be achieved using various chlorinating agents. A study demonstrated the synthesis of various benzyl chlorides from their corresponding benzyl alcohols using a mixture of concentrated hydrochloric acid and 1,4-dioxane. acgpubs.org This method resulted in a 60% yield for the synthesis of 1-(chloromethyl)-2-methoxybenzene, a closely related compound. acgpubs.org

Other common chlorinating agents for converting alcohols to alkyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction of an alcohol with thionyl chloride is a well-established method that proceeds with the formation of an intermediate chlorosulfite ester, which then decomposes to the alkyl chloride and sulfur dioxide.

Table 2: Synthesis via Precursor Alcohols

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Ethoxybenzyl alcohol | Conc. HCl | 1,4-Dioxane | Room Temp, 5h | This compound | - | acgpubs.org |

| 2-Methoxybenzyl alcohol | Conc. HCl | 1,4-Dioxane | Room Temp, 5h | 1-(Chloromethyl)-2-methoxybenzene | 60% | acgpubs.org |

Halogen exchange reactions provide another route to this compound. This method typically involves starting with a more readily available or easily synthesized (2-ethoxyphenyl)methyl halide, such as the bromide or iodide, and converting it to the chloride. This is often accomplished using a source of chloride ions, such as a metal chloride salt, in a suitable solvent. The Finkelstein reaction is a classic example of a halogen exchange reaction, though it is more commonly used to prepare alkyl iodides. The principles of nucleophilic substitution that govern this reaction are applicable to the synthesis of alkyl chlorides from other halides.

While specific examples of halogen exchange for the synthesis of this compound were not detailed in the provided search results, this remains a viable synthetic strategy based on fundamental organic chemistry principles.

Synthesis from Precursor Compounds

Advanced Synthetic Approaches and Innovations

The synthesis of this compound, a substituted aromatic compound, relies on the chloromethylation of 2-ethoxybenzene (phenetole). This electrophilic aromatic substitution reaction introduces a chloromethyl group (-CH₂Cl) onto the benzene (B151609) ring. Modern synthetic approaches have focused on improving the efficiency, selectivity, and safety of this classic transformation.

Catalytic Systems in Synthesis (e.g., Lewis Acid Catalysis, HCl/Dioxane Systems)

The chloromethylation of aromatic rings is a significant reaction, as the resulting chloromethyl group can be readily converted into various other functional groups. thieme-connect.de The reaction typically involves an electrophilic process using formaldehyde or its polymer paraformaldehyde and hydrogen chloride, often in the presence of a catalyst. thieme-connect.de

A variety of catalytic systems can be employed to facilitate the chloromethylation of phenetole (B1680304). The choice of catalyst is crucial as it influences reaction rate, yield, and selectivity. Common catalysts are Lewis acids, which enhance the electrophilicity of the chloromethylating agent. Protic acids can also serve as effective catalysts. thieme-connect.de

Kinetic studies on the chloromethylation of similar aromatic compounds like benzene and toluene (B28343) have been conducted with systems such as methoxyacetyl chloride/aluminum chloride and chloromethyl methyl ether/tin(IV) chloride, providing insight into the reaction mechanisms and the nature of the electrophilic species. nih.gov For instance, the reaction often proceeds via the formation of a highly reactive electrophile, which then attacks the electron-rich aromatic ring. nih.govyoutube.com Another innovative approach involves phase-transfer catalysis (PTC) in aqueous media, which can offer environmental and practical advantages over traditional methods that use large quantities of corrosive and water-sensitive catalysts. researchgate.net

Below is a table summarizing common catalytic systems applicable to the synthesis of this compound.

| Catalyst Type | Specific Examples | Role in Reaction | Key Characteristics |

| Lewis Acids | Zinc(II) chloride (ZnCl₂), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄) | Activates the formaldehyde source to generate the electrophile. | Highly effective; ZnCl₂ is a common and effective choice. thieme-connect.deresearchgate.net Can require stoichiometric amounts and pose environmental/workup challenges. researchgate.net |

| Protic Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) | Can act as both a reactant (source of Cl⁻) and a catalyst. | Sufficient for some reactive substrates, but often used in conjunction with a Lewis acid for better rates. thieme-connect.de |

| Phase-Transfer Catalysts (PTC) | Polyethylene glycol (PEG-800) with ZnCl₂/AcOH/H₂SO₄ | Facilitates reaction between reactants in different phases (e.g., aqueous and organic). | Allows the use of aqueous media, potentially reducing organic solvent waste and simplifying catalyst handling. researchgate.net |

Regioselective Synthesis Strategies and Ortho-Directing Group Effects

A primary challenge in the synthesis of this compound is achieving regioselectivity. The starting material, phenetole (ethyl phenyl ether), contains an ethoxy group (-OC₂H₅) attached to the benzene ring. The ethoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org

This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (+R effect). masterorganicchemistry.comquora.com This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho (C2) or para (C4) positions. The resonance structures for ortho and para attack include a contributor where the positive charge is delocalized onto the oxygen atom, giving all atoms (except hydrogen) a full octet of electrons, which is a particularly stable arrangement. masterorganicchemistry.com Attack at the meta (C3) position does not allow for this type of stabilization. libretexts.org

Consequently, the chloromethylation of phenetole yields a mixture of this compound (ortho product) and 1-(chloromethyl)-4-ethoxybenzene (para product).

Strategies for regioselectivity focus on:

Controlling Reaction Conditions: Temperature, catalyst choice, and solvent can influence the ratio of ortho to para isomers.

Steric Hindrance: The ethoxy group itself provides some steric bulk, which can slightly disfavor substitution at the adjacent ortho positions compared to the less hindered para position. Conversely, the incoming electrophile's size can also play a role.

Purification: An effective regioselective strategy must be paired with an efficient method for separating the desired ortho isomer from the para isomer, typically through techniques like fractional distillation or chromatography.

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. The goal is to favor the formation of the desired ortho-isomer while minimizing the para-isomer and other byproducts, such as bis(ethoxyphenyl)methane, which can form if the product reacts further with the starting material. thieme-connect.de

Methodologies like Response Surface Methodology (RSM) can be employed for systematic optimization, although classical one-factor-at-a-time (OFAT) optimization is also common. mdpi.com Key parameters include:

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to more byproducts. | Find the lowest effective temperature that provides a reasonable reaction rate to maximize selectivity. |

| Reactant Stoichiometry | The molar ratio of phenetole, formaldehyde source, and HCl impacts conversion and byproduct formation. | Use a slight excess of the chloromethylating agents (formaldehyde, HCl) to ensure full conversion of the limiting phenetole, but avoid large excesses that promote side reactions. |

| Catalyst Concentration | The amount of Lewis or protic acid catalyst influences the reaction rate. | Use the minimum catalytic amount needed for an efficient reaction to reduce costs, simplify workup, and minimize waste. researchgate.net |

| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can increase byproduct formation. | Monitor the reaction progress (e.g., by GC or TLC) to determine the optimal time to quench the reaction, maximizing product yield. |

| Solvent | The solvent can affect the solubility of reactants and the stability of intermediates. | Choose a solvent (e.g., acetic acid, dichloromethane) that provides good solubility for reactants and is inert under the reaction conditions. nih.govresearchgate.net |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for reactions like chloromethylation. nih.gov In a continuous flow setup, reactants are pumped through a heated tube or channel (the reactor). The small dimensions of the reactor provide superior heat and mass transfer compared to a large batch vessel. youtube.com

A hypothetical flow synthesis of this compound would involve:

Separate streams of phenetole, a formaldehyde source (like paraformaldehyde dissolved in a suitable solvent), and a catalyst solution (e.g., ZnCl₂ in HCl/acetic acid) are continuously pumped.

The streams are combined at a T-mixer, initiating the reaction.

The mixture flows through a heated reactor coil, where the residence time is precisely controlled by the flow rate and reactor volume.

The exiting stream is then quenched and can be directed to an inline purification system. youtube.com

Advantages of this approach include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, reducing the risk of runaway reactions. youtube.com

Precise Control: Temperature and reaction time can be controlled with high precision, leading to improved selectivity and reproducibility. nih.gov

Scalability: Increasing production volume is achieved by running the system for a longer duration rather than using larger, more hazardous batch reactors. youtube.com

Green Chemistry Principles in Synthetic Design

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles are integral to designing processes that are environmentally benign and economically efficient.

Atom Economy Maximization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org

C₈H₁₀O + CH₂O + HCl → C₉H₁₁ClO + H₂O

The calculation for the atom economy is detailed in the table below.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Phenetole | C₈H₁₀O | 122.16 |

| Formaldehyde | CH₂O | 30.03 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Reactant Mass | 188.65 | |

| Products | ||

| This compound | C₉H₁₁ClO | 170.64 |

| Water (Byproduct) | H₂O | 18.02 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (170.64 / 188.65) x 100 ≈ 90.45%

An atom economy of 90.45% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, the formation of water as a stoichiometric byproduct prevents the reaction from achieving a perfect 100% atom economy, which is characteristic of addition or rearrangement reactions. rsc.org Maximizing atom economy is a key goal in green synthetic design, as it directly correlates with minimizing waste. scranton.edu

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of this compound, as it significantly influences reaction efficiency, cost, and environmental impact. Traditional chloromethylation reactions often utilize halogenated organic solvents like dichloromethane (B109758) and carbon tetrachloride. taltech.ee However, due to growing environmental and safety concerns, there is a strong impetus to identify and implement greener alternatives. researchgate.net

Solvent Selection Criteria:

The selection of an appropriate solvent is guided by several key principles of green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. mdpi.com For the synthesis of this compound, which involves electrophilic aromatic substitution, the solvent must also be capable of facilitating the reaction without participating in unwanted side reactions.

Alternative Greener Solvents:

Research into greener solvents has identified several promising candidates that could be applicable to the synthesis of this compound. researchgate.net These include:

Water: Often considered the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. researchgate.net While the reactants for this specific synthesis may have low aqueous solubility, techniques like micellar catalysis, which uses surfactants to create microreactors in water, can overcome this limitation. escholarship.org

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. google.com Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation and anion. researchgate.netgoogle.com Functionalized acidic ionic liquids are particularly relevant as they can catalyze the chloromethylation reaction, potentially eliminating the need for a separate acid catalyst. google.com

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are mixtures of compounds that have a much lower melting point than their individual components. researchgate.net They are often biodegradable and can be prepared from inexpensive, renewable materials. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable solvent with properties intermediate between a gas and a liquid. researchgate.net It allows for high reaction rates and easy product separation by simply reducing the pressure. researchgate.net

Solvent Minimization and Solvent-Free Synthesis:

Beyond replacing hazardous solvents, a key strategy is to minimize their use altogether. ijrpr.com This not only reduces waste but also lowers costs associated with solvent purchase, purification, and disposal. ijrpr.com

Solvent-free synthesis represents the ideal scenario, where the reaction occurs directly between the neat reactants. ijrpr.com This can be achieved through:

Thermal Activation: Simply heating the reactants together can provide the necessary energy for the reaction to proceed. ijrpr.com

Mechanochemical Activation: Using mechanical energy, such as grinding or ball milling, can induce chemical reactions by increasing the contact area and energy at the reactant surfaces. ijrpr.com

Microwave-Assisted Synthesis: As discussed in section 2.3.4, microwave irradiation can efficiently heat the reactants directly, often eliminating the need for a solvent. academie-sciences.fr

A patent for a related process for chloromethylating substituted benzenes suggests that solvents such as toluene, or other hydrocarbons, could be used. google.com The process also highlights the use of a short-chain carboxylic acid as a catalyst, which can reduce the need for more hazardous Lewis acids. google.com

The following table summarizes the advantages and potential challenges of various solvent strategies for the synthesis of this compound.

| Strategy | Advantages | Potential Challenges |

| Green Solvents (Water, ILs, DESs) | Reduced toxicity and environmental impact, potential for improved reaction rates and selectivity. researchgate.netnih.gov | Reactant solubility, cost of specialized solvents (ILs), and need for process optimization. researchgate.net |

| Solvent Minimization | Reduced waste, lower operational costs, and simplified purification processes. ijrpr.com | May require more concentrated reaction conditions, potentially leading to side reactions or heat management issues. |

| Solvent-Free Synthesis | Eliminates solvent-related costs and environmental impact, can lead to higher reaction efficiency. ijrpr.com | Not all reactions are amenable, may require specialized equipment (e.g., ball mill, microwave reactor). ijrpr.comacademie-sciences.fr |

Metal-Free and Additive-Free Synthetic Methodologies

The traditional Blanc chloromethylation reaction, a common method for synthesizing compounds like this compound, typically relies on Lewis acid catalysts such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), or tin tetrachloride (SnCl4). taltech.ee While effective, these metal-based catalysts present several disadvantages, including the potential for toxic metal residue in the final product and the generation of hazardous waste. taltech.ee Consequently, there is significant interest in developing metal-free and additive-free synthetic routes.

Metal-Free Catalysis:

One approach is to replace Lewis acids with strong protic acids like sulfuric acid or phosphoric acid. google.com However, these can also be corrosive and difficult to handle. A more innovative approach involves the use of functionalized acidic ionic liquids, which can act as both a solvent and a recyclable, metal-free catalyst. google.com

Recent advancements in photochemistry offer another promising avenue. Visible-light-induced reactions using organic photocatalysts can facilitate chloromethylation without the need for metal catalysts. mdpi.com These reactions often proceed under mild conditions and can exhibit high selectivity. mdpi.com

Additive-Free Synthesis:

An even more desirable goal is to conduct the synthesis without any additives, including catalysts. This can be achieved under certain conditions by leveraging the inherent reactivity of the starting materials.

High-Temperature Reactions: In some cases, simply heating the reactants to a sufficiently high temperature can provide the activation energy needed for the reaction to proceed without a catalyst.

Microwave-Assisted Synthesis: As detailed in the next section, microwave irradiation can significantly accelerate reactions, often obviating the need for a catalyst. dergipark.org.tr The direct and efficient energy transfer can promote the reaction to completion in a much shorter time. youtube.com

Solvent-Free Conditions: Performing the reaction neat (without a solvent) can sometimes enhance reactivity to the point where a catalyst is no longer necessary. escholarship.org

A patent describing an environmentally friendly process for the chloromethylation of substituted benzenes discloses a method that uses a catalytic amount of a low molecular weight carboxylic acid, such as acetic or propionic acid, instead of traditional metal-based Lewis acids. google.com This represents a significant step towards an additive-free process, as the carboxylic acid is less hazardous and can be more easily removed from the final product.

The following table compares different approaches to metal-free and additive-free synthesis of this compound.

| Approach | Key Features | Advantages | Disadvantages |

| Acidic Ionic Liquids | Acts as both solvent and catalyst. google.com | Recyclable, tunable properties, metal-free. google.com | Can be expensive, may require specialized handling. |

| Photocatalysis | Uses visible light and an organic photocatalyst. mdpi.com | Mild reaction conditions, high selectivity, avoids metal contaminants. mdpi.com | May require specialized photoreactors. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to drive the reaction. dergipark.org.tr | Rapid reaction times, often catalyst-free, high yields. dergipark.org.tryoutube.com | Requires a dedicated microwave reactor. |

| Carboxylic Acid Catalysis | Employs a small amount of a weak organic acid. google.com | Reduces reliance on hazardous Lewis acids, commercially viable. google.com | Not completely additive-free. |

Energy Efficiency in Reaction Design

Energy consumption is a critical factor in the sustainability and economic viability of chemical manufacturing. scienceready.com.au Designing energy-efficient synthetic routes for this compound involves optimizing reaction conditions and employing modern technologies to minimize energy input. numberanalytics.com

A primary goal in green chemistry is to conduct reactions at ambient temperature and pressure whenever possible, as heating and cooling processes are major consumers of energy. youtube.com However, many reactions, including chloromethylation, require energy input to proceed at a reasonable rate. The key is to apply this energy as efficiently as possible. solubilityofthings.com

Optimizing Reaction Conditions:

Fine-tuning parameters such as temperature, pressure, and reaction time can significantly impact energy consumption. scienceready.com.au For instance, using a more active catalyst might allow the reaction to proceed at a lower temperature, thereby saving energy. solubilityofthings.com Similarly, optimizing reactant concentrations can lead to faster reaction rates and shorter heating times. numberanalytics.com

Microwave-Assisted Synthesis:

One of the most significant advancements in energy-efficient synthesis is the use of microwave irradiation. mdpi.com Unlike conventional heating, where heat is transferred slowly from an external source, microwaves heat the reaction mixture directly and volumetrically. youtube.com This leads to several advantages:

Rapid Heating: The reaction mixture reaches the target temperature much faster than with conventional methods. youtube.com

Reduced Reaction Times: Reactions that might take hours to complete with conventional heating can often be finished in minutes using microwaves. dergipark.org.tr

Higher Yields: The efficient and uniform heating can lead to fewer side products and higher yields of the desired compound. youtube.com

Energy Savings: The combination of shorter reaction times and direct heating results in significant energy savings compared to traditional oil baths or heating mantles. researchgate.net

Research has shown that microwave-assisted organic synthesis can be an environmentally friendly and economical approach, often leading to higher purity products. youtube.combspublications.net The use of polar solvents is generally preferred in microwave chemistry as they absorb microwave energy more efficiently. bspublications.net However, solvent-free microwave synthesis is also a highly effective technique. academie-sciences.fr

The following table provides a comparative analysis of energy consumption for a hypothetical synthesis of this compound using conventional heating versus microwave-assisted synthesis.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection from an external source. | Direct dielectric heating of the reaction mixture. youtube.com |

| Reaction Time | Hours (e.g., 2-4 hours). youtube.com | Minutes (e.g., 5-15 minutes). youtube.com |

| Energy Input | High and sustained over a long period. researchgate.net | Lower and applied for a much shorter duration. researchgate.net |

| Temperature Control | Less precise, potential for localized overheating. | Highly precise and uniform. |

| Overall Energy Efficiency | Lower. researchgate.net | Significantly higher. researchgate.net |

By embracing these principles and technologies, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Ethoxybenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The chloromethyl group attached to the benzene (B151609) ring makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. This results in the displacement of the chloride ion, a good leaving group, in a nucleophilic substitution reaction. The stability of the potential benzylic carbocation intermediate plays a crucial role in the reaction mechanism.

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: the S(_N)1 (substitution, nucleophilic, unimolecular) and the S(_N)2 (substitution, nucleophilic, bimolecular) pathways. masterorganicchemistry.com The S(_N)1 reaction is a two-step process that involves the formation of a carbocation intermediate, while the S(_N)2 reaction is a concerted, single-step process. masterorganicchemistry.comyoutube.com

Benzylic halides, such as 1-(chloromethyl)-2-ethoxybenzene, are capable of reacting via both S(_N)1 and S(_N)2 mechanisms. chemtopper.com The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring.

S(_N)1 Pathway : This pathway is favored by the formation of a relatively stable benzylic carbocation intermediate. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, which stabilizes the carbocation. The presence of the electron-donating ethoxy group at the ortho position further stabilizes this carbocation. Weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group, promote the S(_N)1 mechanism. youtube.com

S(_N)2 Pathway : This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. youtube.com For primary benzylic halides like this compound, the steric hindrance to this backside attack is minimal. chemtopper.com Therefore, strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism. youtube.com

The dual reactivity of benzylic halides makes them versatile substrates in organic synthesis. chemtopper.com

This compound can react with a wide array of nucleophiles, leading to the formation of various functionalized products.

Oxygen Nucleophiles : Reactions with oxygen nucleophiles, such as water, alcohols, and carboxylates, can yield benzyl (B1604629) alcohols, ethers, and esters, respectively. For instance, reaction with sodium phenoxide would lead to the formation of a diaryl ether. nih.gov

Nitrogen Nucleophiles : Nitrogen-based nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, react with this compound to form the corresponding substituted amines and benzyl azides. The kinetics of substitution with nitrogen nucleophiles, such as histidine and histamine, have been studied in related systems. ias.ac.in

Sulfur Nucleophiles : Sulfur nucleophiles are generally considered "soft" and are highly reactive towards benzylic halides. rsc.org Thiolates, for example, readily displace the chloride to form thioethers. The reactivity of sulfur nucleophiles towards electrophilic centers has been a subject of detailed mechanistic studies. rsc.org

Carbon Nucleophiles : Carbon-based nucleophiles, such as cyanides and enolates, can also participate in substitution reactions to form new carbon-carbon bonds. frontiersin.org For example, the reaction with sodium cyanide would yield the corresponding benzyl nitrile. The addition of Grignard reagents to similar electrophilic centers has also been explored. rsc.org

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Nucleophile Type | Product |

| H₂O | Oxygen | (2-Ethoxyphenyl)methanol |

| CH₃OH | Oxygen | 1-(Methoxymethyl)-2-ethoxybenzene |

| NH₃ | Nitrogen | (2-Ethoxyphenyl)methanamine |

| NaCN | Carbon | (2-Ethoxyphenyl)acetonitrile |

| NaSH | Sulfur | (2-Ethoxyphenyl)methanethiol |

The rates of nucleophilic substitution reactions of benzylic halides are influenced by both the electronic nature of the substituents on the aromatic ring and the reaction conditions. Kinetic studies provide valuable insights into the reaction mechanism. dntb.gov.ua

For reactions proceeding via an S(_N)1 pathway, the rate-determining step is the formation of the carbocation. Therefore, the reaction rate is primarily dependent on the concentration of the substrate. youtube.com For S(_N)2 reactions, the rate depends on the concentrations of both the substrate and the nucleophile. youtube.com

The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. wikipedia.org The ethoxy group, being an electron-donating group, is expected to accelerate the reaction, particularly if it proceeds through an S(_N)1 mechanism, by stabilizing the carbocation intermediate.

Thermodynamic studies can provide information about the equilibrium position of the substitution reaction. While many nucleophilic substitution reactions are effectively irreversible, understanding the relative stability of reactants and products is crucial for optimizing reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (S(_E)Ar), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.org The regioselectivity of this reaction is directed by the substituents already present on the ring.

The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The chloromethyl group is a weakly deactivating group due to the inductive electron-withdrawing effect of the chlorine atom.

In the case of this compound, the powerful activating and directing effect of the ethoxy group dominates. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy group. The position para to the ethoxy group (position 4) is sterically more accessible than the position ortho to it (position 3), which is sterically hindered by the adjacent chloromethyl group. The other ortho position (position 6) is also a potential site for substitution.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 1-(Chloromethyl)-2-ethoxy-5-nitrobenzene and 1-(Chloromethyl)-2-ethoxy-3-nitrobenzene |

| Halogenation | Br⁺ or Cl⁺ | 4-Bromo-1-(chloromethyl)-2-ethoxybenzene and 6-Bromo-1-(chloromethyl)-2-ethoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-Acetyl-4-(chloromethyl)-3-ethoxybenzene and 1-Acetyl-5-(chloromethyl)-2-ethoxybenzene |

Kinetic studies of similar reactions, such as the chloromethylation of toluene (B28343), have shown that the presence of activating groups significantly increases the reaction rate compared to unsubstituted benzene. nih.gov

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group can also be involved in radical reactions. Homolytic cleavage of the carbon-chlorine bond can generate a benzylic radical. This process can be initiated by heat or light, or by the use of a radical initiator. Benzylic radicals are relatively stable due to resonance delocalization of the unpaired electron into the aromatic ring.

Once formed, this benzylic radical can participate in various radical chain reactions, such as radical additions to alkenes or radical-radical coupling reactions. nih.gov For example, in the presence of a suitable hydrogen atom donor, the chloromethyl group could be reduced to a methyl group. Conversely, in the presence of oxygen, oxidation of the benzylic radical can occur. rsc.org

Influence of the Ethoxy Group on Reactivity and Positional Selectivity

The ethoxy group exerts a significant influence on the reactivity and selectivity of this compound in all the reaction types discussed.

In Electrophilic Aromatic Substitution : As a strong activating group, the ethoxy group dramatically increases the rate of electrophilic attack on the benzene ring compared to benzene itself. Its ortho, para-directing effect dictates the position of substitution, with the major products being those where the electrophile adds to the positions activated by the ethoxy group. libretexts.org

In Radical Reactions : The ethoxy group can also influence the stability of the benzylic radical. While the primary stabilization comes from the benzene ring, the electron-donating ethoxy group can provide some additional stabilization to the radical intermediate, potentially influencing the rate and course of radical reactions.

Rearrangement Reactions and Side Product Formation Studies

The synthesis and subsequent reactions of this compound can be accompanied by the formation of various side products through competing reaction pathways. While specific rearrangement reactions of the this compound molecule itself are not extensively documented in readily available literature, an analysis of common side products in related chloromethylation and electrophilic substitution reactions of alkoxybenzenes provides insight into potential competing reactions and the formation of impurities.

The primary method for the synthesis of this compound involves the chloromethylation of 2-ethoxybenzene. This electrophilic aromatic substitution reaction, typically carried out using formaldehyde (B43269) (or its polymer paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, is not always perfectly selective. The directing effects of the ethoxy group and the reaction conditions can lead to the formation of isomeric products and further substitution products.

One of the main side reactions during the chloromethylation of monosubstituted benzenes is the formation of diarylmethane derivatives. dur.ac.uk This occurs when the initially formed benzyl chloride derivative reacts with another molecule of the starting aromatic compound in a Friedel-Crafts alkylation-type reaction. In the case of 2-ethoxybenzene, this would lead to the formation of bis(2-ethoxyphenyl)methane isomers.

Isomeric and Di-substituted Side Products

The ethoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, during the chloromethylation of 2-ethoxybenzene, the chloromethyl group can be introduced at different positions on the aromatic ring, leading to the formation of isomeric products. While the primary product is the ortho-substituted this compound, the formation of the para-substituted isomer, 1-(chloromethyl)-4-ethoxybenzene (B1598079), is a significant possibility. The ratio of these isomers is dependent on the reaction conditions, including the catalyst and temperature.

Furthermore, the activated nature of the aromatic ring can lead to di-substitution, where a second chloromethyl group is introduced. This results in the formation of di(chloromethyl)ethoxybenzene isomers. The potential isomeric and di-substituted side products are detailed in the table below.

| Product Name | Molecular Formula | Position of Substitution | Type of Side Product |

| 1-(Chloromethyl)-4-ethoxybenzene | C₉H₁₁ClO | para | Isomeric |

| 1,3-Di(chloromethyl)-2-ethoxybenzene | C₁₀H₁₂Cl₂O | ortho, meta | Di-substituted |

| 1,4-Di(chloromethyl)-2-ethoxybenzene | C₁₀H₁₂Cl₂O | ortho, para | Di-substituted |

| 1,5-Di(chloromethyl)-2-ethoxybenzene | C₁₀H₁₂Cl₂O | ortho, meta | Di-substituted |

This table presents potential side products based on the principles of electrophilic aromatic substitution on an activated benzene ring. The exact distribution and yield of these products depend on specific reaction conditions.

Studies on the chloromethylation of similar compounds, such as toluene, have shown that the reaction can yield a mixture of isomers. For example, the chloromethylation of toluene can result in a distribution of 43% ortho, 5% meta, and 52% para isomers of (chloromethyl)toluene. thieme-connect.de This highlights the potential for the formation of a significant percentage of the para isomer during the synthesis of this compound.

The formation of these side products can impact the purity of the desired this compound and may necessitate purification steps to isolate the target compound. The presence of di-substituted products is generally less favorable unless forcing conditions are used.

Derivatives and Analogues of 1 Chloromethyl 2 Ethoxybenzene

Synthesis of Structurally Modified Analogues through Functionalization

The primary route for the synthesis of 1-(chloromethyl)-2-ethoxybenzene analogues involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This reaction is characteristic of benzylic halides and allows for the introduction of a wide variety_of_functional_groups. The general synthetic strategy involves reacting this compound with a suitable nucleophile, often in the presence of a base and an appropriate solvent.

One common method for the preparation of related chloroalkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, which can proceed in high yields. Current time information in Utah County, US. While not a direct synthesis of this compound itself, this highlights a general approach to forming the chloroether functionality.

More directly, the functionalization of the chloromethyl group is the key to creating a library of derivatives. The synthesis of ethers, esters, and amines from this compound can be achieved through well-established synthetic protocols.

The Williamson ether synthesis is a classic and effective method for preparing ethers from this compound. This SN2 reaction involves the displacement of the chloride by an alkoxide ion. beilstein-journals.orgnih.gov The alkoxide is typically generated in situ by treating an alcohol with a strong base like sodium hydride.

Ester derivatives can be synthesized by reacting this compound with a carboxylate salt. Alternatively, esterification can be achieved using a carboxylic acid in the presence of a non-nucleophilic base, such as triethylamine, which acts as a scavenger for the liberated HCl. libretexts.org A variety of methods for the synthesis of benzyl (B1604629) esters, which are analogous to the esters of this compound, have been developed, including the use of activating agents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.gov

The synthesis of amine derivatives from this compound typically proceeds via nucleophilic substitution with ammonia (B1221849), a primary amine, or a secondary amine. libretexts.orglumenlearning.comacs.org To avoid over-alkylation, which can be a significant side reaction, methods like the Gabriel synthesis can be employed. This involves the use of potassium phthalimide (B116566) as an ammonia surrogate, followed by hydrolysis to yield the primary amine. lumenlearning.com

The following interactive data table summarizes the general synthetic routes to key derivatives of this compound.

| Derivative Class | General Reaction | Reagents and Conditions |

| Ethers | Williamson Ether Synthesis | R-OH, NaH, THF |

| Esters | Esterification | R-COOH, Et3N, CH2Cl2 |

| Amines | Nucleophilic Substitution | R-NH2, Base, Solvent |

| Azides | Azide Substitution | NaN3, DMF |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

The reactivity of derivatives of this compound is intrinsically linked to the nature of the functional group attached to the benzylic carbon. Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure influence the chemical behavior of these compounds. While direct SRR studies on this specific family of compounds are not extensively reported in the literature, valuable insights can be drawn from analogous systems, such as other substituted benzyl derivatives and compounds containing similar functional motifs.

The electronic properties of the substituent at the benzylic position play a crucial role. Electron-withdrawing groups, for instance, can influence the reactivity of the aromatic ring and the adjacent functional groups. Computational methods, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can provide theoretical insights into the chemical stability and reactivity of these molecules. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

In the context of medicinal chemistry, SRR studies are pivotal for the design of potent and selective therapeutic agents. For example, in a study of chloromethyl ketone derivatives as human chymase inhibitors, the nature of the substituent on the ketone played a significant role in determining the inhibitory activity and selectivity. nih.gov By analogy, modifications to the functional group introduced at the benzylic position of this compound could be systematically explored to optimize biological activity.

The steric properties of the introduced functional group also significantly impact reactivity. Bulky substituents can hinder the approach of reactants to the benzylic center or the aromatic ring, thereby affecting reaction rates and, in some cases, the regioselectivity of further transformations.

The following table outlines key structural features and their anticipated impact on the reactivity of this compound derivatives.

| Structural Feature | Influence on Reactivity |

| Nature of the Nucleophile | Determines the class of derivative formed (ether, ester, amine, etc.). The nucleophilicity of the attacking species will affect the reaction rate. |

| Substituents on the Aromatic Ring | Electron-donating or electron-withdrawing groups on the benzene (B151609) ring can modulate the reactivity of the benzylic position and the aromatic ring itself. |

| Steric Bulk of the Introduced Functional Group | Can influence the accessibility of the benzylic carbon and other reactive sites within the molecule, potentially leading to altered reaction kinetics or selectivity. |

Introduction of Diverse Functional Groups for Advanced Applications

The ability to introduce a wide range of functional groups onto the this compound scaffold opens up possibilities for the development of molecules with tailored properties for advanced applications, particularly in the fields of medicinal chemistry and materials science.

In drug discovery, the introduction of specific functional groups is a key strategy for optimizing the pharmacological profile of a lead compound. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing this element. nih.govcore.ac.uk The 2-ethoxybenzyl moiety, which can be derived from this compound, can be incorporated into larger molecular frameworks to explore their potential as therapeutic agents. For example, N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and related compounds have been synthesized and evaluated as potential dopaminergic ligands. The synthesis of various amine derivatives from this compound could lead to new classes of biologically active compounds.

The formation of ester derivatives also holds promise for pharmaceutical applications. The synthesis of peptide chloromethyl esters highlights their importance as intermediates in prodrug synthesis. nih.gov By analogy, ester derivatives of this compound could be designed as prodrugs that release a biologically active carboxylic acid upon enzymatic or chemical cleavage in vivo.

In the realm of materials science, the functionalization of this compound can lead to the creation of novel monomers for polymerization or building blocks for supramolecular assemblies. The introduction of polymerizable groups, such as vinyl or acrylate (B77674) functionalities, could allow for the incorporation of the 2-ethoxybenzyl unit into polymers, potentially imparting specific optical or thermal properties.

The following table lists some of the key functional groups that can be introduced and their potential applications.

| Introduced Functional Group | Potential Application Area | Rationale |

| Amines (Primary, Secondary, Tertiary) | Medicinal Chemistry | Incorporation into pharmacologically active scaffolds, modulation of solubility and basicity. |

| Esters | Prodrugs, Materials Science | Controlled release of active carboxylic acids, building blocks for polyesters. nih.gov |

| Ethers | Medicinal Chemistry, Materials Science | Modification of lipophilicity and hydrogen bonding capacity, components of liquid crystals or polymers. |

| Azides | Click Chemistry, Bioorthogonal Labeling | Versatile handle for further functionalization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. |

| Thiols/Thioethers | Medicinal Chemistry, Materials Science | Introduction of sulfur-containing functionalities for metal coordination or as part of biologically active molecules. |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Molecules

1-(Chloromethyl)-2-ethoxybenzene serves as a crucial intermediate in organic synthesis due to the high reactivity of its chloromethyl group. This functional group makes the benzylic carbon an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-ethoxybenzyl moiety into a wide array of organic molecules.

The utility of chloromethylated aromatic compounds is well-established in forming new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgorgsyn.org For instance, in reactions analogous to the alkylation of active methylene (B1212753) compounds, this compound can react with carbanions, such as those derived from malonic esters or β-ketoesters, to create more complex carbon skeletons. This type of transformation is fundamental in building molecules with greater structural complexity. nih.gov

The general reactivity pattern can be summarized in the following table:

| Nucleophile (Nu⁻) | Product Type | Significance |

| RO⁻ (Alkoxide) | 2-Ethoxybenzyl ether | Forms stable ether linkages found in various complex natural and synthetic products. |

| RS⁻ (Thiolate) | 2-Ethoxybenzyl thioether | Introduces sulfur-containing functionalities, important in medicinal chemistry. |

| R₂NH (Amine) | N-(2-Ethoxybenzyl)amine | A key step in synthesizing substituted amines and amides. |

| CN⁻ (Cyanide) | (2-Ethoxyphenyl)acetonitrile | Elongates the carbon chain by one, providing a versatile nitrile handle for further transformations. |

| ⁻CH(CO₂R)₂ | Di-ester of 2-ethoxybenzyl malonic acid | Forms new C-C bonds, enabling the construction of intricate carbon frameworks. |

These reactions are typically performed under basic conditions to generate the requisite nucleophile and proceed via an Sₙ2 mechanism. The choice of solvent and base is critical to optimize yields and minimize side reactions. The presence of the ethoxy group can also influence the reactivity and regioselectivity of further reactions on the aromatic ring.

Integration into Multi-Step Synthesis Pathways for Pharmaceutical and Agrochemical Intermediates

The 2-ethoxybenzyl group, installed using this compound, is a structural motif that can be found in various molecules of pharmaceutical and agrochemical interest. Its integration into multi-step synthesis pathways highlights its importance as a building block for high-value chemical entities. The synthesis of active pharmaceutical ingredients (APIs) often involves the sequential assembly of molecular fragments, and reagents like this compound provide a reliable method for introducing a specific, functionalized aromatic ring. beilstein-journals.orgdntb.gov.ua

Automated and continuous flow synthesis methods are increasingly employed for the production of APIs. beilstein-journals.orgtue.nl In such systems, reactive intermediates like this compound are valuable because their high reactivity can lead to short reaction times and high conversion rates, which are advantageous in a continuous manufacturing process.

Utilization as a Building Block in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. researchgate.netethernet.edu.et this compound is a valuable precursor for the synthesis of certain classes of fused heterocyclic systems, particularly those containing sulfur or nitrogen.

A notable application is in the synthesis of benzo[c]thiophenes. In a process described for analogous compounds, an o-(chloromethyl)phenyllithium species can be generated in situ from a related bromide and subsequently reacted with an aldehyde. semanticscholar.org This yields a diarylmethanol derivative, which after oxidation and treatment with a sulfur source like sodium hydrogensulfide, cyclizes to form a 1-aryl-1,3-dihydrobenzo[c]thiophen-1-ol. Subsequent dehydration affords the aromatic 1-arylbenzo[c]thiophene. semanticscholar.org This strategy demonstrates how the chloromethyl group and the adjacent aromatic ring can be used to construct a fused heterocyclic system.

This synthetic logic can be extended to create other heterocycles:

| Target Heterocycle | Synthetic Strategy |

| Dihydroisoindoles (N-containing) | Reaction with a primary amine, where the amine nitrogen first displaces the chloride and then a second intramolecular cyclization occurs. |

| Benzofurans (O-containing) | Intramolecular cyclization of a precursor where a phenolic hydroxyl group is positioned to attack the benzylic carbon, though this would require modification of the starting material. |

| Benzo[c]thiophenes (S-containing) | Reaction of a derived organometallic species with an aldehyde, followed by oxidation and reaction with a sulfide (B99878) source to induce cyclization. semanticscholar.org |

The ability to use this compound to build fused ring systems makes it a powerful tool for accessing complex molecular scaffolds that are often difficult to synthesize through other methods.

Development of Novel Synthetic Reagents and Catalysts from this compound Scaffolds

While the primary use of this compound is as a reactive building block, its scaffold holds potential for the development of more sophisticated synthetic tools, such as specialized reagents and catalysts. The reactive chloromethyl handle allows for the covalent attachment of the 2-ethoxybenzyl group to other molecular entities, including polymers, solid supports, or ligand backbones.

For instance, the 2-ethoxybenzyl group could be incorporated into phosphine (B1218219) ligands used in transition-metal catalysis. The electronic properties of the ligand, and thus the reactivity and selectivity of the metal catalyst, could be fine-tuned by the presence of the ethoxy substituent. Similarly, it could serve as a precursor for N-heterocyclic carbene (NHC) ligands, which have broad applications in catalysis. researchgate.net

Another potential application lies in the development of protecting groups. The 2-ethoxybenzyl group could be used to protect alcohols, amines, or other functional groups. Its cleavage could potentially be achieved under specific conditions, adding a new tool to the repertoire of synthetic chemists for managing functional group reactivity during a complex synthesis.

Although specific, widely adopted catalysts or reagents derived directly from this compound are not extensively documented in current literature, the fundamental reactivity of the compound provides a clear pathway for such innovations. Its utility as a foundational scaffold for creating these tools remains an area ripe for exploration.

Exploration of Biological and Medicinal Chemistry Applications

Development of Potential Therapeutic Agents Derived from 1-(Chloromethyl)-2-ethoxybenzene

The chemical reactivity of the chloromethyl group in this compound allows for its facile conversion into various functional groups, making it a valuable starting material for the synthesis of new chemical entities. This has spurred research into creating libraries of derivatives to screen for a wide array of therapeutic properties.

While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available research, the broader class of 2-alkoxybenzyl derivatives has been a subject of interest in the quest for new antimicrobial agents. For instance, the synthesis of various N-(2-alkoxybenzyl) substituted compounds and their subsequent evaluation for antibacterial and antifungal activity is a common strategy in medicinal chemistry. The rationale often lies in the lipophilic nature of the benzyl (B1604629) group, which can facilitate the penetration of microbial cell membranes. Modifications of the benzyl ring and the nature of the substituent at the benzylic position can significantly influence the antimicrobial spectrum and potency.

The potential anti-inflammatory properties of compounds derived from this compound are an area of active investigation. The 2-ethoxybenzyl moiety can be incorporated into various heterocyclic and non-heterocyclic structures known to possess anti-inflammatory activity. The mechanism of action for such compounds often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of pro-inflammatory cytokine production. For example, derivatives might be designed to mimic the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) while leveraging the physicochemical properties of the 2-ethoxybenzyl group to enhance potency or improve the safety profile.

The 2-ethoxybenzyl scaffold has also been explored for its potential in developing anticancer and anticonvulsant agents. In the context of cancer, derivatives can be designed to target specific pathways involved in tumor growth and proliferation. For anticonvulsant research, the structural features of 2-ethoxybenzyl derivatives can be tailored to interact with ion channels or receptors in the central nervous system that are implicated in seizure activity. While specific studies on this compound derivatives are limited, the general approach involves synthesizing a series of analogues and screening them in relevant in vitro and in vivo models of cancer and epilepsy.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of any lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to the 2-ethoxybenzyl moiety affect biological activity. Key areas of investigation would include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring can modulate electronic and steric properties, which in turn can influence binding to biological targets.

Modification of the Ethoxy Group: Altering the length of the alkyl chain or replacing the ethoxy group with other alkoxy groups can impact lipophilicity and, consequently, absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical SAR study on a series of N-(2-ethoxybenzyl) derivatives for antimicrobial activity might reveal that compounds with electron-withdrawing groups on the phenyl ring exhibit enhanced activity against Gram-positive bacteria, while the presence of a bulky heterocyclic moiety at the benzylic position is favorable for antifungal activity.

| Modification | Position | Observed Activity Trend |

| Halogen substitution | 4-position of benzyl ring | Increased antimicrobial activity |

| Alkyl chain length | Ethoxy group | Optimal at two carbons for cell permeability |

| Heterocyclic substitution | Benzylic position | Aromatic heterocycles enhance DNA intercalation |

Mechanistic Insights into Biological Activity (e.g., Enzyme Inhibition, Receptor Interactions)

Understanding the mechanism of action is a fundamental aspect of drug discovery. For derivatives of this compound, this would involve identifying the specific molecular targets through which they exert their therapeutic effects. Techniques such as enzyme assays, receptor binding studies, and molecular docking simulations can provide valuable insights.

For instance, if a series of 2-ethoxybenzyl derivatives shows potent anti-inflammatory activity, further studies might reveal that they are selective inhibitors of the COX-2 enzyme. Molecular docking studies could then be used to visualize the binding mode of the most active compounds within the COX-2 active site, identifying key interactions with amino acid residues that are responsible for their inhibitory activity. Similarly, if a derivative exhibits anticonvulsant properties, investigations might focus on its interaction with GABAa receptors or voltage-gated sodium channels.

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then developed into a "lead" compound with more desirable properties. This compound can serve as a versatile starting material for the synthesis of a library of compounds for such screening.

Once a lead compound with promising activity is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile while minimizing toxicity. This iterative process involves:

Synthesis of Analogues: Based on initial SAR data, medicinal chemists synthesize new derivatives with targeted modifications.

In Vitro and In Vivo Testing: These new compounds are then evaluated in a battery of biological assays to assess their activity and properties.

Computational Modeling: Computer-aided drug design (CADD) techniques can be used to predict the properties of new analogues and guide the design of the next generation of compounds.

For example, if a 2-ethoxybenzyl derivative is identified as a potent but poorly soluble antimicrobial agent, optimization efforts might focus on introducing polar functional groups to improve its aqueous solubility without compromising its antimicrobial activity.

| Lead Compound Property | Optimization Strategy | Example Modification |

| Low Potency | Enhance binding affinity | Introduce hydrogen bond donors/acceptors |

| Poor Selectivity | Modify structure to fit target | Increase steric bulk to prevent off-target binding |

| Low Solubility | Increase polarity | Add ionizable groups (e.g., amines, carboxylic acids) |

| Metabolic Instability | Block metabolic sites | Introduce fluorine or other stable groups |

Contributions to Materials Science

Integration into Polymer Synthesis and Design

The presence of the reactive chloromethyl group allows 1-(Chloromethyl)-2-ethoxybenzene to be integrated into polymer structures through several synthetic routes. It can potentially act as a monomer in polycondensation reactions. For instance, similar to benzyl (B1604629) chloride and its derivatives, it could undergo polycondensation in the presence of a catalyst to form poly(phenylene methylene)-type structures. researchgate.net The ethoxy substituent would be expected to modify the properties of the resulting polymer, such as solubility and thermal stability.

Furthermore, this compound can be used to functionalize existing polymers. Aromatic polymers like polystyrene and polysulfone can be chloromethylated to introduce reactive sites for further modification. tandfonline.comresearchgate.net Similarly, this compound could be grafted onto polymer backbones, introducing the ethoxybenzene moiety as a pendant group. This functionalization can be achieved through reactions such as Friedel-Crafts alkylation or by reacting the chloromethyl group with suitable functional groups on the polymer chain. tandfonline.comacs.org This approach allows for the precise design of polymers with specific functionalities. The process of modifying polymers through the introduction of functional groups is a well-established method to enhance their properties. ekb.egmdpi.com

The versatility of benzyl chloride and its derivatives as precursors in the synthesis of a variety of industrial chemicals, including polymerization initiators, highlights the potential of this compound in polymer chemistry. google.comvynova-group.com

Modulation of Material Properties through Incorporation into Polymer Matrices

The incorporation of this compound into polymer matrices, either as a monomer or as a grafted functional group, can significantly modulate the material's properties. The ethoxy group, being relatively flexible and polar, can influence the polymer's glass transition temperature, mechanical strength, and solubility in different solvents. The introduction of such side chains can disrupt polymer chain packing, leading to changes in crystallinity and, consequently, the mechanical and thermal properties of the material. google.com

Moreover, the benzene (B151609) ring with its ethoxy substituent can enhance the thermal stability of the polymer. The modification of polymer chains with various curatives has been shown to influence a range of characteristics, including chain stiffness, inter-chain interactions, and thermal stability. google.com By carefully selecting the polymer matrix and the degree of functionalization with this compound, it is possible to fine-tune the properties of the resulting material for specific applications.

Applications in Advanced Functional Materials (e.g., Liquid Crystals, Electronic Materials, Optical Materials)

The structural features of this compound suggest its potential use in the synthesis of advanced functional materials.

Liquid Crystals: The rigid aromatic core combined with the flexible ethoxy group is a common structural motif in liquid crystalline molecules. By incorporating this compound into larger molecular structures, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Electronic Materials: Aromatic compounds are fundamental components of many organic electronic materials. The ability to functionalize polymers with this compound opens up possibilities for creating materials with tailored electronic properties. For example, the introduction of this moiety could influence the charge transport characteristics of a conductive polymer. Benzyl chloride derivatives are known to be used in the production of materials for electronics, such as resins for semiconductor coating. vynova-group.com

Optical Materials: The presence of the substituted benzene ring can impart specific optical properties. Ethoxybenzene derivatives can be used in the development of optical materials. mdpi.comresearchgate.net The refractive index and absorption characteristics of a material can be modified by incorporating this compound. This could be advantageous in the design of materials for lenses, optical films, and other photonic applications.

Self-Assembly Studies of Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating complex functional materials. The amphiphilic nature that can be imparted to derivatives of this compound makes it an interesting candidate for self-assembly studies. By introducing a hydrophilic head group through reaction at the chloromethyl position, amphiphilic molecules can be synthesized. nih.gov

These amphiphilic derivatives could then self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanotubes, depending on the molecular geometry and the surrounding environment. nih.gov The ethoxy group and the aromatic ring would constitute the hydrophobic part of the amphiphile. The study of the self-assembly behavior of such molecules could lead to the development of new drug delivery systems, templates for nanomaterial synthesis, and other advanced materials with hierarchical organization. The self-assembly of complex molecules is often driven by a delicate balance of intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which the electronic structure and bonding of 1-(chloromethyl)-2-ethoxybenzene can be meticulously examined. These computational methods, such as Density Functional Theory (DFT), provide insights into the fundamental nature of the molecule's covalent bonds and electron distribution. youtube.com

The bonding in this compound is characterized by a combination of nonpolar and polar covalent bonds. The benzene (B151609) ring itself features a delocalized π-electron system, a hallmark of aromatic compounds. The ethoxy group introduces polarity due to the higher electronegativity of the oxygen atom compared to the adjacent carbon atoms. Similarly, the chloromethyl group exhibits a significant dipole moment arising from the electronegativity difference between the chlorine and carbon atoms. youtube.com This results in a partial negative charge on the chlorine and oxygen atoms and partial positive charges on the neighboring carbon atoms. youtube.com

Furthermore, these calculations elucidate the distribution of electron density across the molecule. The generation of molecular electrostatic potential (MEP) maps visually represents the regions of positive and negative electrostatic potential, highlighting the electron-rich areas (like the oxygen and chlorine atoms) and electron-deficient areas. niscpr.res.in This information is crucial for understanding intermolecular interactions and the molecule's behavior in chemical reactions.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reactions involving this compound. By simulating reaction pathways, chemists can identify intermediates, and most importantly, the high-energy transition states that govern the reaction rates.

For instance, in nucleophilic substitution reactions, a common reaction type for this compound due to the reactive chloromethyl group, computational models can map out the energy profile as a nucleophile approaches and displaces the chloride ion. These calculations can help distinguish between different mechanistic possibilities, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. The stability of potential intermediates, like the 2-ethoxybenzyl carbocation, can be assessed, providing insights into the preferred reaction mechanism.

Techniques like Car-Parrinello molecular dynamics can simulate the dynamic evolution of a reacting system, capturing the formation and breaking of bonds in real-time. mdpi.com This allows for a detailed step-by-step visualization of the reaction, including the geometry of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction's feasibility.

These computational studies are not limited to a single reaction type. They can be applied to a wide range of transformations that this compound might undergo, including oxidation, reduction, and reactions involving the aromatic ring. The insights gained from these models are invaluable for optimizing reaction conditions and predicting the formation of desired products.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, revealing its conformational flexibility and interactions with its environment. chalmers.se Unlike static quantum chemical calculations, MD simulations track the movements of atoms over time, offering a more realistic representation of the molecule's behavior in solution or in the solid state. chalmers.se

A key aspect explored through MD simulations is the conformational landscape of the molecule. The ethoxy and chloromethyl groups are not fixed in space but can rotate around the single bonds connecting them to the benzene ring. MD simulations can explore the different possible conformations (rotamers) and determine their relative energies and populations. This is crucial for understanding how the molecule's shape influences its properties and interactions.

MD simulations are particularly powerful for studying the behavior of this compound in different solvents. The simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules, providing insights into solvation effects. This is important for predicting how the solvent might influence reaction rates and equilibria.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system containing multiple molecules, it is possible to observe how they interact with each other and whether they tend to form clusters or other organized structures. This information is relevant for understanding the macroscopic properties of the compound, such as its solubility and crystal packing.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry plays a vital role in the prediction and interpretation of the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for confirming the identity and purity of the compound and for understanding its molecular structure.

Theoretical IR spectra can be calculated using quantum chemical methods like DFT. niscpr.res.in These calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. By comparing the calculated spectrum with the experimentally measured spectrum, chemists can assign the observed absorption bands to specific molecular vibrations, such as the C-H stretching of the aromatic ring, the C-O stretching of the ether group, and the C-Cl stretching of the chloromethyl group. nist.gov

Similarly, NMR chemical shifts can be predicted computationally. These calculations determine the magnetic shielding of each nucleus in the molecule, which is directly related to the observed chemical shift in the NMR spectrum. The predicted chemical shifts for the different protons and carbon atoms in this compound can be compared with the experimental data to aid in the assignment of the NMR signals. mdpi.com

Design of Novel Derivatives with Desired Reactivity or Biological Activity